REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][CH2:6][CH:7]([O:8][c:9]1[cH:10][c:11]([C:12](=[O:13])[NH:14][c:15]2[n:16][n:17]([CH3:20])[cH:18][cH:19]2)[cH:21][c:22]([O:24][c:25]2[cH:26][cH:27][c:28]([S:31](=[O:32])(=[O:33])[CH3:34])[cH:29][cH:30]2)[cH:23]1)[CH3:35].[CH3:37][C:38]#[N:39].[ClH:36]>>[ClH:36].[OH:5][CH2:6][CH:7]([O:8][c:9]1[cH:10][c:11]([C:12](=[O:13])[NH:14][c:15]2[n:16][n:17]([CH3:20])[cH:18][cH:19]2)[cH:21][c:22]([O:24][c:25]2[cH:26][cH:27][c:28]([S:31](=[O:32])(=[O:33])[CH3:34])[cH:29][cH:30]2)[cH:23]1)[CH3:35]
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Name
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CC(COC(C)(C)C)Oc1cc(Oc2ccc(S(C)(=O)=O)cc2)cc(C(=O)Nc2ccn(C)n2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(COC(C)(C)C)Oc1cc(Oc2ccc(S(C)(=O)=O)cc2)cc(C(=O)Nc2ccn(C)n2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Cl
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Type
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product
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Smiles
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Cl
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Name
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CC(CO)Oc1cc(Oc2ccc(S(C)(=O)=O)cc2)cc(C(=O)Nc2ccn(C)n2)c1
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Type
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product
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Smiles
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CC(CO)Oc1cc(Oc2ccc(S(C)(=O)=O)cc2)cc(C(=O)Nc2ccn(C)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |